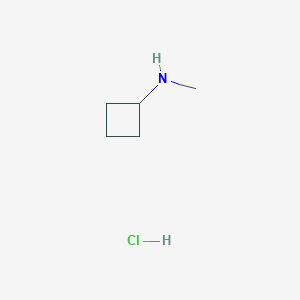

N-methylcyclobutanamine hydrochloride

Description

Properties

IUPAC Name |

N-methylcyclobutanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXFWSPGAJVTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679359 | |

| Record name | N-Methylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848497-98-3 | |

| Record name | N-Methylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylcyclobutanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Alkylation of Cyclobutylamine

One classical approach involves the methylation of cyclobutylamine to form N-methylcyclobutanamine, followed by conversion to its hydrochloride salt. Although specific detailed procedures for this method are less commonly reported for this compound, analogous secondary amine preparations suggest:

- Reagents: Cyclobutylamine, methylating agent (e.g., formaldehyde with formic acid, methyl iodide, or dimethyl sulfate)

- Conditions: Controlled temperature, solvent such as methanol or ethanol

- Conversion: Neutralization with hydrochloric acid to form the hydrochloride salt

This method is generally straightforward but may require careful control to avoid over-alkylation.

Reductive Amination of Cyclobutanone with Methylamine

A more specific and industrially relevant method is the reductive amination of cyclobutanone with methylamine, producing N-methylcyclobutanamine, which is then converted to the hydrochloride salt.

- Reaction: Cyclobutanone + Methylamine → N-methylcyclobutanamine (via imine intermediate)

- Catalyst: Hydrogenation catalysts such as palladium on carbon (Pd/C)

- Hydrogen Source: High-pressure hydrogen gas

- Conditions: Elevated temperature (100–160 °C), pressure (1–5 MPa), reaction time 3–8 hours

- Purification: Removal of water by drying agents (e.g., solid caustic soda), distillation under reduced pressure to obtain pure amine

- Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt

This method is analogous to the preparation of N-methylcyclohexylamine, as described in patents for related compounds, and can be adapted for cyclobutyl analogs.

Reaction of N-methylcyclobutylamine Hydrochloride in Organic Synthesis

In synthetic organic chemistry, N-methylcyclobutylamine hydrochloride is often prepared in situ or isolated following reaction sequences such as:

- Heating with substrates: For example, heating compound 3 with N-methylcyclobutylamine hydrochloride and triethylamine in methanol at 100 °C in a sealed tube for 15 hours, followed by treatment with ammonium hydroxide and purification by column chromatography, yields advanced intermediates.

This illustrates the stability and reactivity of the hydrochloride salt in complex organic transformations.

Data Table: Summary of Preparation Conditions and Yields

Research Findings and Analysis

- The reductive amination method using cyclobutanone and methylamine under hydrogenation conditions is the most efficient and industrially scalable route, offering high yields (>98%) and purity (~99%) after purification.

- The use of palladium on carbon as a catalyst facilitates the reduction of the imine intermediate formed between cyclobutanone and methylamine.

- Moisture removal is critical post-reaction, typically achieved by adding solid caustic soda to absorb water, followed by vacuum distillation to isolate the pure amine.

- Conversion to the hydrochloride salt is typically done by treatment with hydrochloric acid, which improves compound stability and crystallinity, aiding in purification and handling.

- Laboratory-scale syntheses often involve heating N-methylcyclobutylamine hydrochloride with other substrates in methanol and triethylamine, demonstrating the compound’s utility in further synthetic transformations.

- Alternative synthetic approaches involving alkylation of cyclobutylamine are less documented specifically for N-methylcyclobutanamine hydrochloride but remain a potential route.

Chemical Reactions Analysis

Types of Reactions

N-methylcyclobutanamine hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield cyclobutanamine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents.

Substitution: Various nucleophiles such as halides, alcohols, and thiols; reactions often require catalysts or specific solvents.

Major Products Formed

Oxidation: N-methylcyclobutanone.

Reduction: Cyclobutanamine.

Substitution: Depending on the nucleophile, products can include N-methylcyclobutyl halides, ethers, or thiols.

Scientific Research Applications

Synthesis Example

One notable synthesis method involves the use of sodium acetate and sodium cyanoborohydride in methanol, yielding a significant product yield of 79% under specific reaction conditions. The detailed reaction setup includes:

- Reactants : 2-Oxo-cyclopentanecarboxylic acid ethyl ester and N-methylcyclobutanamine hydrochloride.

- Conditions : Reaction at 25°C for 16 hours with molecular sieves to facilitate the reaction .

Organic Synthesis

This compound serves as a crucial component in organic synthesis. It is involved in the creation of various chemical entities, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic reactions makes it valuable for synthesizing amines from carbonyl substrates .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a pharmacological agent. It has been identified as a precursor for compounds that inhibit Pim kinases, which are implicated in several cancers. The inhibition of these kinases can lead to therapeutic benefits in treating hematologic malignancies and solid tumors .

Case Study: Pim Kinase Inhibition

Research has demonstrated that compounds derived from this compound can effectively inhibit the activity of Pim kinases. These kinases are often overexpressed in various cancers, making them attractive targets for drug development. The application of these inhibitors can enhance existing treatment regimens by potentially increasing their efficacy when used alongside other cancer therapies .

Biocatalysis

The compound has also been explored for its role in biocatalytic processes, particularly through imine reductases. These enzymes facilitate the asymmetric synthesis of secondary and tertiary amines, showcasing the versatility of this compound in enzymatic reactions .

Mechanism of Action

The mechanism of action of N-methylcyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as sigma-1 receptors . These receptors are involved in various cellular processes, including neuroprotection and modulation of ion channels . The compound’s binding to sigma-1 receptors can influence signaling pathways, leading to potential therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Stability and Handling

Commercial Availability

Biological Activity

N-Methylcyclobutanamine hydrochloride (NMCB-HCl) is a chemical compound characterized by its cyclobutane structure with a methylamine group. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of NMCB-HCl, highlighting its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 121.61 g/mol. The presence of the cyclobutane ring contributes to its unique reactivity and interaction capabilities. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various laboratory applications.

Mechanisms of Biological Activity

Research indicates that NMCB-HCl interacts with several biomolecules, potentially influencing enzyme activity and receptor binding. The methyl group attached to the nitrogen atom enhances the compound's lipophilicity, which may facilitate its penetration through biological membranes. The ability to form hydrogen bonds further supports its interaction with various biological targets.

Key Mechanisms:

- Receptor Binding : NMCB-HCl may bind to specific receptors within the central nervous system (CNS), impacting neurotransmitter activity.

- Enzyme Interaction : The compound's structure allows it to interact with enzymes, potentially modulating their activity and influencing metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of NMCB-HCl, a comparative analysis with similar compounds is essential. Below is a table summarizing key characteristics:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | 121.61 g/mol | Cyclobutane structure; potential CNS activity | |

| 1-Methylcyclobutanamine hydrochloride | 121.61 g/mol | Similar structure but different substituent position | |

| 3-Bromo-N-methylcyclobutan-1-amine hydrochloride | 188.56 g/mol | Electrophilic nature due to bromine; different reactivity profile |

Case Study: Interaction with CNS Receptors

A study investigating the binding affinities of various compounds at CNS receptors found that NMCB-HCl exhibited selectivity for certain receptor types over others, suggesting potential therapeutic applications in treating neurological disorders .

Pharmacological Studies

Pharmacological studies have shown that NMCB-HCl can influence neurotransmitter systems by modulating receptor activity without significant binding to other biogenic amine transporters such as NET (norepinephrine transporter), DAT (dopamine transporter), and SERT (serotonin transporter) at tested concentrations . This selectivity highlights its potential for targeted therapeutic interventions.

Q & A

Q. What are the recommended synthetic pathways for N-methylcyclobutanamine hydrochloride, and how can reaction conditions be optimized?

A common approach involves alkylation of cyclobutanamine with methylating agents like methyl iodide in the presence of a base, followed by hydrochloride salt formation. Optimization may include adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side products like over-alkylation. Post-synthesis, acid-base extraction is critical for isolating the hydrochloride salt .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclobutane ring structure and methylamine substitution. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₅H₁₂ClN), while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What safety protocols are critical when handling this compound in the lab?

Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Waste should be neutralized with a weak base (e.g., sodium bicarbonate) before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data for this compound?

Discrepancies may arise from hygroscopicity or impurities. Use Karl Fischer titration to quantify water content and thermogravimetric analysis (TGA) to assess thermal stability. Solubility profiles should be re-evaluated in buffered solutions (pH 1–12) under inert atmospheres to exclude oxidative degradation .

Q. What experimental designs are suitable for probing the structure-activity relationship (SAR) of N-methylcyclobutanamine derivatives?

Systematic modifications (e.g., halogenation at the cyclobutane ring or substitution of the methyl group) paired with biological assays (e.g., receptor-binding studies) can elucidate SAR. Computational modeling (DFT or molecular docking) predicts electronic and steric effects on activity. Compare results with structurally related compounds like N-methylcyclopropanamine hydrochloride to identify trends .

Q. How does the cyclobutane ring strain influence the reactivity of this compound in nucleophilic reactions?

The ring strain (∼26 kcal/mol for cyclobutane) enhances susceptibility to ring-opening under acidic or basic conditions. Monitor reaction intermediates via in situ FTIR or LC-MS when reacting with nucleophiles (e.g., Grignard reagents). Compare kinetics with less-strained analogs (e.g., cyclohexane derivatives) to quantify strain effects .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Use flow chemistry to control exothermic reactions and reduce side products. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) before salt formation. Implement process analytical technology (PAT) like inline NMR for real-time monitoring .

Q. How can researchers validate the biological activity of this compound in cellular assays?

Design dose-response experiments (e.g., 0.1–100 µM) in cell lines expressing target receptors (e.g., GPCRs). Use fluorescence-based calcium flux assays or cAMP quantification to measure signaling activity. Include positive controls (e.g., known agonists) and validate results with orthogonal methods like radioligand binding .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.